
Xamoterol hemifumarate
Descripción general
Descripción
El hemifumarato de xamoterol es un agonista parcial del receptor β1-adrenérgico que ha demostrado mejorar la función sistólica y diastólica en estudios con pacientes con insuficiencia cardíaca . Modula el control simpático del corazón, pero no tiene acción agonista sobre los receptores β2-adrenérgicos . Este compuesto se utiliza principalmente en el tratamiento de la insuficiencia cardíaca y es conocido por su acción selectiva sobre los receptores β1-adrenérgicos .
Métodos De Preparación
La preparación del hemifumarato de xamoterol implica la síntesis del compuesto base xamoterol, seguida de su conversión a la sal hemifumarato. La ruta sintética normalmente implica la reacción de 1-(4-hidroxifenoxi)-3-(2-(4-morfolinocarboxamido)etilamino)-2-propanol con ácido fumárico . La sal hemifumarato se recristaliza entonces con etanol para obtener el producto final .
Análisis De Reacciones Químicas
Key Steps
Hydrogenation (Step 3) removes benzyl groups under catalytic conditions, while salt formation (Step 4) ensures crystallinity and stability .
Functional Group Reactivity
The compound’s reactivity is driven by its hydroxyphenoxypropyl , morpholine carboxamide , and secondary amine groups:
Oxidation
-
The hydroxypropyl chain undergoes oxidation to form ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄) .
-
Phenolic -OH groups are susceptible to oxidation, forming quinones in acidic conditions .
Reduction
Substitution
-
Hydroxyphenoxy groups participate in nucleophilic aromatic substitution with electrophiles (e.g., NO₂⁺).
-
Morpholine rings react with alkylating agents (e.g., methyl iodide) at the nitrogen atom .
Degradation Pathways
This compound degrades under specific conditions:
Hydrolytic Degradation
Condition | Degradation Site | Major Products |
---|---|---|
Acidic (pH < 3) | Ester bonds | Free fumaric acid, xamoterol base |
Alkaline (pH > 9) | Morpholine ring | Ring-opened amines |
Thermal Degradation
At temperatures >150°C, decarboxylation of the fumarate moiety occurs, releasing CO₂ and forming unsaturated byproducts .
Reaction Kinetics and Stability
-
pH Stability : Optimal stability at pH 4–6; degradation accelerates outside this range .
-
Light Sensitivity : UV exposure induces free radical formation, leading to chain scission in the phenoxy group .
Industrial-Scale Optimization
Industrial production emphasizes batch reactor optimization and crystallization control :
Analytical Characterization
Technique | Key Data |
---|---|
HPLC | Retention time: 8.2 min (C18 column, acetonitrile/H₂O gradient) |
NMR | ¹H NMR (D₂O): δ 6.8 (d, 2H, aromatic), 4.1 (m, 1H, -CH-OH) |
MS | [M+H]⁺ m/z 397.43 (calculated), 397.42 (observed) |
Aplicaciones Científicas De Investigación
Pharmacological Profile
Chemical Structure and Properties
- Chemical Name: 1-(4-Hydroxyphenoxy)-3-[2-(4-morpholinocarboxamido)ethylamino]-2-propanol hemifumarate
- Molecular Formula: C₁₆H₂₅N₃O₅·0.5C₄H₄O₄
- Molar Mass: 397.43 g/mol
- Bioavailability: Approximately 5% when administered orally .
Mechanism of Action
Xamoterol acts primarily as a partial agonist at the β1-adrenergic receptor, providing about 50% efficacy compared to full agonists like isoproterenol. This selectivity allows it to stimulate cardiac function without significant β2-adrenergic receptor activation, which is crucial in reducing unwanted side effects such as bronchoconstriction .
Clinical Applications
2.1 Heart Failure Treatment
Xamoterol has shown promise in improving both systolic and diastolic function in patients with heart failure. Clinical studies have demonstrated that it can enhance cardiac output and exercise tolerance without the excessive heart rate increase typical of full agonists . Notably, it has been used in various European countries for the management of chronic heart failure.
Case Study Example
In a randomized controlled trial involving patients with moderate heart failure, xamoterol administration resulted in significant improvements in left ventricular ejection fraction (LVEF) compared to placebo, highlighting its efficacy as a therapeutic agent in this population .
2.2 Peripheral Selectivity
Due to its hydrophilic nature, xamoterol does not readily cross the blood-brain barrier, making it a peripherally selective drug. This characteristic is beneficial for patients who may be sensitive to central nervous system side effects often associated with other adrenergic agents .
Research Applications
3.1 Investigational Studies
Recent research has focused on developing derivatives of xamoterol that exhibit improved pharmacokinetic properties and enhanced brain penetration for potential neurological applications. These studies aim to create compounds that retain the beneficial cardiovascular effects of xamoterol while also targeting central nervous system conditions such as depression and anxiety .
3.2 Drug Development
Xamoterol serves as a lead compound in the synthesis of new β1-adrenergic receptor ligands that are biased towards specific signaling pathways (e.g., cAMP signaling) while minimizing β-arrestin signaling, which could lead to fewer side effects and better therapeutic outcomes .
Comparative Data Table
Property | This compound | Isoproterenol |
---|---|---|
Receptor Selectivity | β1-selective partial agonist | Non-selective β agonist |
Efficacy | ~50% compared to full agonists | Full agonist |
Bioavailability | ~5% | Higher (varies by formulation) |
CNS Penetration | Low | Moderate |
Clinical Use | Heart failure | Asthma, bradycardia |
Mecanismo De Acción
El hemifumarato de xamoterol actúa como un agonista parcial selectivo del receptor β1-adrenérgico . Proporciona estimulación cardíaca en reposo, pero actúa como bloqueador durante el ejercicio . Esta acción dual se debe a su actividad simpaticomimética intrínseca, que ronda el 50% . El compuesto no afecta significativamente a los receptores β2-adrenérgicos, lo que lo convierte en un fármaco periféricamente selectivo .
Comparación Con Compuestos Similares
Compuestos similares al hemifumarato de xamoterol incluyen otros agonistas del receptor β1-adrenérgico como:
Dobutamina: Un agonista β1-adrenérgico utilizado en el tratamiento de la insuficiencia cardíaca.
Metoprolol: Un bloqueador selectivo del receptor β1-adrenérgico utilizado para tratar la presión arterial alta y la angina de pecho.
Atenolol: Otro bloqueador del receptor β1-adrenérgico utilizado para indicaciones similares.
El hemifumarato de xamoterol es único debido a su actividad agonista parcial, que le permite proporcionar estimulación cardíaca sin el riesgo de una activación excesiva del receptor β1-adrenérgico .
Actividad Biológica
Xamoterol hemifumarate, also known as ICI 118,587, is a selective β1-adrenoceptor partial agonist that has garnered attention for its potential therapeutic applications, particularly in the treatment of heart failure. This article delves into its biological activity, supported by diverse research findings, data tables, and case studies.
Chemical Structure :
- Chemical Name : 1-(4-Hydroxyphenoxy)-3-[2-(4-morpholinocarboxamido)ethylamino]-2-propanol hemifumarate
- Molecular Formula : C₁₆H₂₅N₃O₅
- Molecular Weight : 339.392 g/mol
- Purity : ≥97%
Xamoterol acts primarily as a partial agonist at the β1-adrenoceptors with a lower affinity for β2-adrenoceptors. This selectivity allows it to enhance myocardial contractility and improve diastolic function without the full agonist effects that can lead to increased heart rate and other side effects associated with β2 stimulation .
Cardiovascular Effects
Xamoterol has been shown to improve both systolic and diastolic functions in patients with heart failure. Key findings from clinical studies include:
- Improvement in Exercise Capacity : In a large European multicenter study involving over 1000 patients, xamoterol (200 mg twice daily) resulted in a 37% improvement in exercise capacity compared to an 18% improvement in the placebo group .
- Symptom Relief : Patients reported significant reductions in symptoms such as dyspnoea and fatigue, as measured by visual analogue scales and Likert scores .
- Haemodynamic Improvements : Xamoterol moderately increases myocardial contractility and improves diastolic relaxation while lowering left ventricular filling pressure during both rest and moderate exercise .
Comparative Efficacy
A comparative analysis with digoxin indicated that xamoterol produced greater improvements in exercise capacity (33% vs. 17%) with fewer side effects . This suggests that xamoterol may be a favorable alternative for patients who are intolerant to traditional therapies.
Case Studies
- Heart Failure Treatment : A double-blind randomized study compared xamoterol with placebo and digoxin over three months. The xamoterol group demonstrated significant improvements in exercise capacity and quality of life metrics .
- Elderly Patients : Subset analyses revealed that elderly patients experienced similar benefits from xamoterol as the overall population, indicating its efficacy across age groups .
- Safety Profile : Xamoterol was generally well tolerated, although caution is advised for patients with asthma or severe heart failure due to dilated cardiomyopathy, where adverse effects were noted .
Pharmacodynamic Characteristics
The pharmacodynamic profile of xamoterol includes:
Propiedades
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDVGROSOZBGOZ-WXXKFALUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N6O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501349036 | |
Record name | Xamoterol fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501349036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73210-73-8, 90730-93-1 | |
Record name | Xamoterol fumarate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073210738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xamoterol fumarate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090730931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xamoterol fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501349036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XAMOTEROL FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N87007N668 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.